molecular formula C22H19NO2 B5717125 N-(3-methylphenyl)-2-(9H-xanthen-9-yl)acetamide

N-(3-methylphenyl)-2-(9H-xanthen-9-yl)acetamide

Cat. No. B5717125
M. Wt: 329.4 g/mol
InChI Key: GILJMKOPSQXJIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methylphenyl)-2-(9H-xanthen-9-yl)acetamide is a chemical compound that has gained significant attention in scientific research. It is a fluorescent dye that is used in various applications, including biomedical imaging, protein labeling, and drug discovery. In

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-2-(9H-xanthen-9-yl)acetamide involves its ability to emit fluorescence when excited by light. The fluorescent properties of the compound are due to the xanthene moiety, which undergoes a photochemical reaction upon excitation. The compound has a high quantum yield, making it a useful tool for fluorescence-based assays.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects. It is a non-toxic compound that is generally considered safe for use in scientific research.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-methylphenyl)-2-(9H-xanthen-9-yl)acetamide is its high quantum yield, which makes it a useful tool for fluorescence-based assays. Additionally, it is a non-toxic compound that is generally considered safe for use in scientific research. However, one limitation of the compound is its sensitivity to pH and solvent polarity, which can affect its fluorescent properties.

Future Directions

There are several future directions for N-(3-methylphenyl)-2-(9H-xanthen-9-yl)acetamide research. One area of focus is the development of new fluorescent probes based on the xanthene scaffold. Another area of research is the use of the compound in single-molecule imaging to study protein dynamics and interactions. Additionally, there is potential for the compound to be used in drug delivery systems due to its fluorescent properties. Finally, further studies are needed to investigate the effects of solvent polarity and pH on the fluorescent properties of the compound.
Conclusion
In conclusion, this compound is a fluorescent dye that has gained significant attention in scientific research. It is widely used as a fluorescent probe to label proteins and study their interactions, in biomedical imaging to visualize biological structures and processes, and in drug discovery to screen for potential drug candidates. The compound has a high quantum yield, making it a useful tool for fluorescence-based assays. However, its sensitivity to pH and solvent polarity can affect its fluorescent properties. Future research directions include the development of new fluorescent probes, the use of the compound in single-molecule imaging, and investigating its potential use in drug delivery systems.

Synthesis Methods

N-(3-methylphenyl)-2-(9H-xanthen-9-yl)acetamide is synthesized through a condensation reaction between 3-methylbenzaldehyde and xanthene-9-carbaldehyde in the presence of acetic anhydride and catalytic amounts of sulfuric acid. The resulting product is purified through column chromatography to obtain a pure compound.

Scientific Research Applications

N-(3-methylphenyl)-2-(9H-xanthen-9-yl)acetamide is widely used in scientific research due to its fluorescent properties. It is commonly used as a fluorescent probe to label proteins and study their interactions. It is also used in biomedical imaging to visualize biological structures and processes. Additionally, it has been used in drug discovery to screen for potential drug candidates.

properties

IUPAC Name

N-(3-methylphenyl)-2-(9H-xanthen-9-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO2/c1-15-7-6-8-16(13-15)23-22(24)14-19-17-9-2-4-11-20(17)25-21-12-5-3-10-18(19)21/h2-13,19H,14H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GILJMKOPSQXJIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CC2C3=CC=CC=C3OC4=CC=CC=C24
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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